RcaC protein - 148971-41-9

RcaC protein

Catalog Number: EVT-1518972
CAS Number: 148971-41-9
Molecular Formula: C30H50N8O7
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

RcaC protein has been studied extensively in various species, including Synechocystis sp. and Escherichia coli. Research indicates that its abundance and activity can be influenced by external factors such as light conditions and nutrient availability, showcasing its adaptive significance in microbial physiology .

Classification

RcaC belongs to the family of response regulators that are part of two-component signal transduction systems. These systems typically involve a sensor kinase that detects environmental signals and a response regulator that mediates cellular responses through changes in gene expression. RcaC specifically functions as a transcription factor that interacts with DNA to regulate downstream genes involved in photosynthesis and other metabolic processes .

Synthesis Analysis

Methods

The synthesis of RcaC protein can be achieved through various methods, including:

  • In vivo expression: Utilizing bacterial systems such as E. coli, where the rcaC gene is cloned into an expression vector and transformed into competent cells. The cells are then induced to express the protein under controlled conditions.
  • In vitro translation: Cell-free systems like Rabbit Reticulocyte Lysate or Wheat Germ Extract can be employed to synthesize RcaC protein from mRNA templates, allowing for rapid production without the need for cell growth .

Technical Details

The cloning process typically involves PCR amplification of the rcaC gene followed by insertion into an appropriate vector. Induction can be achieved using IPTG (isopropyl β-D-1-thiogalactopyranoside) or other chemical agents depending on the system used. For purification, affinity chromatography techniques such as His-tag or FLAG-tag purification can be utilized to isolate RcaC from cellular lysates .

Molecular Structure Analysis

Structure

The RcaC protein exhibits a typical response regulator domain structure characterized by an N-terminal receiver domain and a C-terminal output domain that interacts with DNA. The protein's structure is crucial for its function as it allows for phosphorylation at specific residues, which is necessary for its activation .

Data

X-ray crystallography and NMR studies have provided insights into the structural conformation of RcaC. Key structural features include:

  • Receiver domain: Contains conserved motifs essential for phosphotransfer.
  • Output domain: Responsible for DNA binding, typically featuring helix-turn-helix motifs that facilitate interaction with target promoters.
Chemical Reactions Analysis

Reactions

RcaC participates in several biochemical reactions primarily related to its phosphorylation state:

  • Phosphorylation: RcaC receives a phosphate group from a sensor kinase (e.g., RcaE), which activates its transcriptional regulatory function.
  • Dephosphorylation: The reverse reaction is mediated by phosphatases, which deactivate RcaC, leading to changes in gene expression profiles .

Technical Details

The phosphorylation state of RcaC can be monitored using mass spectrometry or phospho-specific antibodies in Western blotting assays. These techniques allow researchers to analyze the dynamics of RcaC activation under varying environmental conditions.

Mechanism of Action

Process

The mechanism of action of RcaC involves several steps:

  1. Signal Detection: The sensor kinase detects environmental signals (e.g., light intensity).
  2. Phosphorylation: The kinase transfers a phosphate group to RcaC.
  3. DNA Binding: Activated RcaC binds to specific promoter regions on target genes.
  4. Transcription Regulation: This binding alters the transcriptional activity, enhancing or repressing gene expression related to photosynthesis and chlorophyll synthesis .

Data

Studies have shown that mutations in key residues within RcaC significantly impact its ability to regulate target genes, indicating that precise amino acid interactions are critical for its function .

Physical and Chemical Properties Analysis

Physical Properties

RcaC protein has specific physical characteristics that influence its functionality:

  • Molecular Weight: Approximately 30 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications; typically basic due to lysine and arginine residues.

Chemical Properties

Chemical properties include:

  • Stability: RcaC stability can be affected by pH, temperature, and ionic strength.
  • Solubility: Generally soluble in aqueous buffers used for protein purification.

Analytical techniques such as circular dichroism spectroscopy can be employed to study its folding and stability under different conditions .

Applications

Scientific Uses

RcaC protein has significant applications in various scientific fields:

  • Photosynthesis Research: Understanding how plants adapt to changing light conditions contributes to improving crop yields.
  • Synthetic Biology: Engineering pathways involving RcaC could lead to enhanced production of biofuels or other valuable metabolites.
  • Environmental Monitoring: As a response regulator, studying RcaC can provide insights into microbial responses to environmental stressors, aiding ecological assessments .
Introduction to RcaC in Cyanobacterial Light Adaptation

Biological Context of Complementary Chromatic Adaptation (CCA)

Complementary Chromatic Adaptation (CCA) is a sophisticated photobiological process enabling cyanobacteria to dynamically optimize their light-harvesting antennae—phycobilisomes—in response to ambient light spectra. In green light (GL), cyanobacteria accumulate phycoerythrin (PE), which absorbs GL efficiently, whereas in red light (RL), they synthesize phycocyanin (PC) to maximize RL capture [1] [7]. This phenotypic plasticity, governed by specialized photoreceptors and signal transduction pathways, enhances photosynthetic efficiency and fitness in fluctuating aquatic environments. The ecological imperative is clear: in dense microbial mats or turbid waters where light quality varies with depth and dissolved organic matter, CCA provides a critical advantage for primary production [3] [6].

Table 1: Light-Dependent Responses in Complementary Chromatic Adaptation

Light QualityPhycobiliprotein ProducedGene Operon ActivatedPhysiological Outcome
Red Light (RL)Phycocyanin (PC)cpcB2A2H2D2 (cpc2)Enhanced RL absorption for photosynthesis
Green Light (GL)Phycoerythrin (PE)cpeCDESTR (cpeC)Enhanced GL absorption for photosynthesis

RcaC as a Central Response Regulator in Light-Harvesting Antennae Biogenesis

RcaC, a complex response regulator, integrates light signals to control transcription of PC and PE operons. Structurally, RcaC comprises four domains:

  • N-terminal receiver domain (phosphorylation site at aspartate 51, D51)
  • OmpR-class DNA-binding domain
  • Histidine phosphotransfer domain (phosphorylation site at histidine 316, H316)
  • C-terminal receiver domain [1] [5].

Under RL, RcaE (sensor histidine kinase) autophosphorylates and transfers the phosphate to RcaF (intermediate regulator), which subsequently phosphorylates RcaC. Phosphorylated RcaC (RcaC~P) exhibits high DNA-binding affinity for L-box sequences in the cpc2 promoter, activating transcription. Simultaneously, RcaC~P represses cpeC by binding its promoter. In GL, RcaC remains dephosphorylated, reversing this regulatory pattern [1] [4].

Crucially, RcaC abundance is tightly regulated: it is 6-fold higher in RL than GL due to:

  • Transcriptional control: rcaC mRNA levels increase in RL.
  • Post-translational control: RcaC protein is destabilized in GL via proteolysis, reducing its half-life [1] [5]. Mutations at D51 or H316 abolish both phosphorylation-dependent activity and light-regulated abundance changes, confirming their dual roles [5].

Table 2: Molecular Regulation of RcaC Activity and Abundance

ConditionPhosphorylation StateDNA-Binding ActivityProtein AbundanceKey Molecular Mechanisms
Red LightPhosphorylated (RcaC~P)High (binds cpc2 and cpeC promoters)High (6× GL)Increased rcaC transcription; protein stabilization
Green LightDephosphorylatedLowLowrcaC transcript reduction; proteasome-mediated degradation

Evolutionary Significance of RcaC in Freshwater and Marine Cyanobacteria

RcaC-mediated CCA is phylogenetically widespread, occurring in Fremyella diplosiphon (freshwater), Synechococcus sp. PCC 7335 (marine), and other cyanobacteria across aquatic habitats. Comparative genomics of 650 cyanobacterial genomes reveals distinct evolutionary trajectories:

  • Freshwater strains often exhibit gene family expansions related to stress response and light sensing, supporting survival in variable environments.
  • Marine strains show genome streamlining, with contracted gene families, adapting to nutrient limitation [3].

Despite habitat differences, the core RcaE-RcaF-RcaC phosphorelay is conserved. However, horizontal gene transfer (HGT) has introduced habitat-specific adaptations:

  • In marine Synechococcus, HGT-acquired genes enhance photoprotection under high blue/UV light.
  • In benthic freshwater species, genes for chromatic adaptation to shaded/low-light conditions are enriched [3] [6].

Notably, cyanophages (viruses infecting cyanobacteria) carry homologs of rcaC, suggesting gene exchange between marine and freshwater viruses. For example, cyanopodovirus S-SRP01 and cyanomyovirus S-SRM01 from a tropical lake share core genes with marine cyanophages, implying cross-biome genetic continuity [9]. This evolutionary "gene pool" may accelerate the diversification of light-responsive systems like RcaC.

Table 3: Evolutionary Adaptations of RcaC Pathways in Different Habitats

HabitatGenomic FeaturesKey Adaptive GenesHGT Contribution
MarineGenome contraction; high-GC contentPhotosensory regulators, nutrient transportersModerate (e.g., photoprotection genes)
FreshwaterGene family expansions; larger genomesChemotaxis sensors, osmotic stress regulatorsHigh (e.g., shaded-light adaptation genes)
Thermal SpringsSpecialized chaperones, thermostable proteinsLimited (niche-specific constraints)

Properties

CAS Number

148971-41-9

Product Name

RcaC protein

Molecular Formula

C30H50N8O7

Synonyms

RcaC protein

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